Diethyl tartrate
Description
Structure
2D Structure
Properties
IUPAC Name |
diethyl (2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAVZVORKRDODB-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052597 | |
| Record name | Diethyl L-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless viscous liquid with very faint winey odour | |
| Record name | Diethyl tartrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble to insoluble in water; miscible in oil and alcohol | |
| Record name | Diethyl tartrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.203-1.210 (20°) | |
| Record name | Diethyl tartrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
87-91-2 | |
| Record name | Diethyl tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl L-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQ72CPY58Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Protocol
-
Catalyst Preparation : TiO₂ is synthesized by adding titanium tetrachloride (TiCl₄) to 10–15% ammonia water under stirring. The precipitate is washed to neutrality and dried, yielding anatase-phase TiO₂.
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Esterification : L-tartaric acid (200 kg), absolute ethanol (450 kg), TiO₂ (2 kg, 1% w/w), and toluene (800 kg) are refluxed in a 2000 L reactor. Toluene forms an azeotrope with water, enabling continuous water removal.
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Work-Up : Post-reaction, the mixture is cooled, filtered to recover TiO₂, and distilled to isolate diethyl L-tartrate. Vacuum distillation (110–120°C, 10–20 mmHg) yields 249.6–253.3 kg of product (90.8–92.2% yield).
Advantages
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Reusability : TiO₂ retains catalytic activity after five cycles, with no significant yield drop.
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Chiral Purity : Enantiomeric excess remains >99.9%, critical for pharmaceutical applications.
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Safety : Avoids hazardous acid handling, reducing equipment corrosion and environmental impact.
Optimization of Reaction Parameters
Catalyst Loading
TiO₂ loading (0.1–10% w/w of L-tartaric acid) inversely correlates with reaction time. At 1% loading, equilibrium is achieved in 8–10 hours, whereas 0.5% extends this to 15 hours. Excessive catalyst (>5%) offers no kinetic benefit and complicates filtration.
Solvent Selection
Toluene is optimal for azeotropic water removal, achieving 95% conversion vs. 82% with cyclohexane. Ethanol acts as both reactant and co-solvent, ensuring homogeneity.
Temperature and pH
Elevated temperatures (80–90°C) accelerate esterification but risk racemization above 100°C. The reaction proceeds efficiently at pH 3.0–4.0, aligning with the pKa of ethyl acid tartrate (3.12).
Industrial-Scale Production Considerations
Scaling diethyl L-tartrate synthesis requires addressing:
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Continuous Water Removal : Automated distillation systems maintain reaction efficiency in batch reactors >5000 L.
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Catalyst Recovery : Centrifugal filters achieve >98% TiO₂ recovery, reducing operational costs.
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Distillation Efficiency : Short-path distillation under vacuum (≤20 mmHg) minimizes thermal degradation, ensuring >99.7% purity.
Comparative Analysis of Methods
| Parameter | H₂SO₄ Method | TiO₂ Method |
|---|---|---|
| Yield (%) | 70–78 | 90–92 |
| Reaction Time (h) | 12–24 | 8–10 |
| Catalyst Reusability | None | >5 cycles |
| Chiral Purity (% ee) | 98.5–99.5 | 99.9–99.95 |
| Environmental Impact | High (acid waste) | Low (TiO₂ reuse) |
Scientific Research Applications
Diethyl L-tartrate has a wide range of applications in scientific research:
Mechanism of Action
Diethyl L-tartrate exerts its effects primarily through its role as a chiral auxiliary. In asymmetric synthesis, it forms complexes with metal catalysts, which then facilitate the enantioselective transformation of substrates. The molecular targets include allylic alcohols and sulfides, and the pathways involved are typically those of oxidation and epoxidation .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key differences between DET and analogous tartrate esters:
Key Observations :
- Polarity and Solubility: Dimethyl L-tartrate, with shorter alkyl chains, exhibits higher polarity and likely better solubility in aqueous media compared to DET. Conversely, diisobutyl L-tartrate’s branched chains reduce polarity, favoring nonpolar solvents.
- Steric Effects : Bulkier esters (e.g., diisopropyl, diisobutyl) hinder reactions requiring nucleophilic attack or cyclodextrin binding due to steric shielding of the tartrate core .
Dimethyl L-Tartrate
- Cyclic Sulfate Derivatives : Dimethyl L-tartrate is converted to cyclic sulfate derivatives (e.g., dimethyl L-tartrate cyclic sulfate), which are pivotal in synthesizing epoxides and other electrophilic intermediates .
- Optical Purity: Its specific rotation ([α]D +10° in ethanol) is comparable to DET, making it suitable for asymmetric synthesis, though its smaller ester groups may limit solubility in organic phases .
Diisopropyl L-Tartrate
- Cyclodextrin Complexation : Like DET, diisopropyl L-tartrate forms complexes with α-CD and β-CD, but its larger ester groups likely reduce binding constants further due to steric mismatches .
- Synthetic Utility: Limited data exist, but its bulkiness may favor reactions requiring slow release of the tartrate core.
Diethyl D-Tartrate
- Enantiomeric Specificity : While structurally identical to DET except for chirality, it is used in mirror-image synthetic pathways, such as the preparation of (R,R)-configured intermediates .
Biological Activity
Diethyl L-tartrate (DET) is an ester derived from L-tartaric acid, widely recognized for its applications in organic synthesis and as a plasticizer in polymers. This article explores the biological activity of DET, focusing on its safety profile, potential therapeutic applications, and its role in synthetic chemistry.
Diethyl L-tartrate has the chemical formula CHO and is known for its chiral properties due to the presence of the tartaric acid moiety. It is synthesized through the esterification of tartaric acid with ethanol. The compound is utilized not only as a plasticizer for polylactide (PLA) but also as a chiral building block in various organic syntheses, including the production of bioactive molecules and pharmaceuticals .
Toxicity and Safety Assessment
- Genotoxicity : Studies have shown that diethyl L-tartrate does not exhibit genotoxic effects. In bacterial reverse mutation assays (Ames test), it did not increase revertant colonies in multiple strains of Salmonella typhimurium or Escherichia coli, indicating a lack of mutagenicity .
- Cytotoxicity : The BlueScreen assay indicated that DET is cytotoxic at concentrations that reduce cell density below 80% but does not induce genotoxic stress .
- Reproductive and Developmental Toxicity : No observed adverse effect levels (NOAEL) for reproductive toxicity have been established; however, exposure levels are reported to be below threshold values of concern (TTC) .
- Skin Sensitization : DET is not considered a sensitization concern under current usage levels, making it relatively safe for applications in consumer products .
Therapeutic Applications
Diethyl L-tartrate has been explored for its potential in several therapeutic contexts:
- Plasticizer in Biopolymers : As a plasticizer for PLA, DET improves the ductility and elongation properties of the material, making it suitable for various biomedical applications, such as drug delivery systems .
- Synthesis of Bioactive Compounds : DET serves as a chiral precursor in the synthesis of various bioactive molecules. For instance, it has been utilized in synthesizing l-threitol-based crown ethers that act as enantioselective phase transfer catalysts in Michael additions, showcasing its utility in asymmetric synthesis .
- Enzyme Activation : Research indicates that diacyltetrol lipids synthesized from diethyl L-tartrate can activate protein kinase C's C1 domain, suggesting a role in signal transduction pathways that could be therapeutically relevant .
Case Studies
- Polymer Modification : A study demonstrated that incorporating diethyl L-tartrate into PLA significantly enhanced its mechanical properties, leading to materials with improved performance characteristics suitable for biomedical applications .
- Synthetic Pathways : Research highlighted the use of diethyl L-tartrate in the total synthesis of complex natural products such as broussonetine F and thromboxane B₂, illustrating its importance as a versatile building block in organic synthesis .
Q & A
Basic: What are the standard synthetic routes for Diethyl L-tartrate, and how is enantiomeric purity validated?
Diethyl L-tartrate is synthesized via esterification of L-tartaric acid with ethanol under acid catalysis. Key steps include refluxing with sulfuric acid as a catalyst, followed by purification via distillation or recrystallization . To confirm enantiomeric purity, chiral high-performance liquid chromatography (HPLC) or polarimetry is employed. For instance, polarimetric analysis at 589 nm (sodium D-line) can determine optical rotation, with pure Diethyl L-tartrate exhibiting a specific rotation of [α]D²⁰ = +24° (neat) .
Basic: How is Diethyl L-tartrate applied in Sharpless asymmetric epoxidation?
In Sharpless epoxidation, Diethyl L-tartrate acts as a chiral ligand for titanium(IV) isopropoxide (Ti(OiPr)₄), forming a stereoselective catalyst. This complex enables enantioselective epoxidation of allylic alcohols using oxidizing agents like cumene hydroperoxide. The reaction proceeds at low temperatures (-20°C) in dichloromethane (DCM), achieving enantiomeric excess (ee) >90% in optimized conditions . The tartrate’s stereochemistry directly dictates the epoxide’s configuration, making it critical for predictable outcomes.
Advanced: What experimental strategies optimize enantiomeric excess in Diethyl L-tartrate-mediated reactions?
Key factors include:
- Temperature Control : Lower temperatures (-20°C to 0°C) minimize side reactions and enhance stereoselectivity .
- Solvent Choice : Non-polar solvents (e.g., DCM) stabilize the titanium-tartrate complex, improving reaction kinetics .
- Catalyst Loading : Molar ratios of Ti(OiPr)₄ to tartrate (1:1 to 1:2) balance reactivity and cost .
- Additives : Molecular sieves (4 Å) absorb moisture, preventing catalyst deactivation .
Systematic optimization via Design of Experiments (DoE) is recommended to identify interactions between variables .
Advanced: How can researchers resolve contradictions in stereochemical outcomes when using Diethyl L-tartrate?
Contradictions may arise from competing reaction pathways or impurities. To address this:
- Replicate Conditions : Ensure consistency in reagent purity (e.g., anhydrous DCM, fresh Ti(OiPr)₄) .
- Advanced Characterization : Use nuclear Overhauser effect (NOE) NMR or X-ray crystallography to confirm product configurations .
- Cross-Validation : Compare results with alternative chiral ligands (e.g., Diethyl D-tartrate) to isolate stereochemical influences .
Advanced: How to integrate Diethyl L-tartrate into multi-step syntheses without efficiency loss?
- Step Compatibility : Avoid protic solvents or strong acids/bases in subsequent steps to preserve the tartrate’s integrity .
- Protecting Groups : Temporarily mask reactive hydroxyl groups (e.g., silylation) to prevent undesired interactions .
- Intermediate Stability : Monitor for racemization during workup; low-temperature quenching (e.g., with NaHCO₃) mitigates degradation .
Methodological: What analytical techniques quantify Diethyl L-tartrate in kinetic studies?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile mixtures, with derivatization (e.g., trimethylsilylation) enhancing detectability .
- Chiral HPLC : Uses columns like Chiralpak® AD-H to separate enantiomers and quantify ee .
- ¹H/¹³C NMR : Integration of diastereotopic proton signals (e.g., ester methylene groups at δ 4.2–4.4 ppm) provides structural confirmation .
Basic: What safety protocols are critical when handling Diethyl L-tartrate in research settings?
While commercial safety data sheets (SDS) provide baseline guidelines, researchers must:
- Avoid Prolonged Storage : Degradation products (e.g., tartaric acid) may alter reactivity .
- Use Inert Atmospheres : For moisture-sensitive reactions, employ Schlenk lines or gloveboxes .
- Waste Disposal : Follow federal/state regulations for ester-containing waste, prioritizing neutralization before disposal .
Advanced: How does Diethyl L-tartrate compare to other chiral auxiliaries in enantioselective catalysis?
- Cost Efficiency : Diethyl L-tartrate is cheaper than synthetic ligands like BINOL but offers lower ee in some cases (e.g., <95% vs. >99% with Salen complexes) .
- Scope Limitations : Effective for epoxidation and Michael additions but less versatile in cross-coupling reactions .
- Sustainability : Biodegradable tartrate derivatives align with green chemistry principles, unlike metal-heavy alternatives .
Methodological: How to design a kinetic study for Diethyl L-tartrate-mediated reactions?
- Variable Isolation : Test one parameter (e.g., temperature) while holding others constant .
- Sampling Intervals : Quench aliquots at timed intervals (e.g., 0, 1, 3, 6 h) for GC/HPLC analysis .
- Data Modeling : Apply rate laws (e.g., first-order kinetics) to correlate ee with reaction progress .
Advanced: What emerging applications of Diethyl L-tartrate are promising for interdisciplinary research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
